molecular formula C9H4F6O B13530877 1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one

1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one

Katalognummer: B13530877
Molekulargewicht: 242.12 g/mol
InChI-Schlüssel: NCIPODZZDUKDEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one is a trifluoromethyl ketone. This compound is characterized by the presence of three fluorine atoms attached to the central carbon atom and additional fluorine atoms on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions. For instance, the reaction of 2,4,5-trifluorobenzaldehyde with trifluoroacetone in the presence of a base can yield the desired product . The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one is unique due to the presence of multiple fluorine atoms on both the central carbon and the phenyl ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H4F6O

Molekulargewicht

242.12 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(2,4,5-trifluorophenyl)propan-2-one

InChI

InChI=1S/C9H4F6O/c10-5-3-7(12)6(11)1-4(5)2-8(16)9(13,14)15/h1,3H,2H2

InChI-Schlüssel

NCIPODZZDUKDEI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)F)CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.